molecular formula C15H18BF3O5 B1421297 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate CAS No. 1150561-63-9

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate

Cat. No.: B1421297
CAS No.: 1150561-63-9
M. Wt: 346.11 g/mol
InChI Key: NLRSCERUFCDHRU-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate is a boronate ester derivative with the molecular formula C₁₅H₁₈BF₃O₄ and an average molecular mass of 330.11 g/mol . The compound features a pinacol-protected boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position of a benzoate ring, which is further substituted with a trifluoromethoxy (-OCF₃) group at the para position. This structure renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .

Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)10-6-9(12(20)21-5)7-11(8-10)22-15(17,18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRSCERUFCDHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675077
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
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Molecular Weight

346.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-63-9
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
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Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxycarbonyl-5-trifluoromethoxylphenylboronic acid, pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and a suitable aryl halide under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of microreactor technology can also improve the sustainability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

Boronic esters like methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate are essential intermediates in organic synthesis. They are used in:

  • Suzuki Coupling Reactions : This compound serves as a coupling partner in Suzuki reactions to form biaryl compounds. Its boron atom can easily participate in cross-coupling with aryl halides or triflates under palladium catalysis.
  • Synthesis of Complex Molecules : The functional groups present in this compound allow for the construction of complex molecular architectures, making it useful for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds derived from this boronic ester. Applications include:

  • Drug Development : Compounds derived from this structure have been explored for their potential as anti-cancer agents and anti-inflammatory drugs. The presence of the boronate moiety can enhance the bioactivity of the molecules.
  • Bioconjugation : Boronic esters can be utilized in bioconjugation strategies to attach drugs to biomolecules or nanoparticles for targeted therapy.

Materials Science

In materials science, this compound has applications in:

  • Polymer Chemistry : This compound can be used to create functionalized polymers through radical polymerization techniques. The incorporation of boron can impart unique properties to the resulting materials.
  • Sensors and Electronics : Due to its electronic properties, it has potential applications in the development of sensors and organic electronic devices.

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseReference Source
Organic SynthesisSuzuki Coupling Reactions for biaryl synthesis
Medicinal ChemistryPotential anti-cancer compounds
Materials ScienceFunctionalized polymer creation

Case Study Examples

  • Suzuki Coupling Reaction :
    • A study demonstrated the efficiency of using this compound in synthesizing complex biaryl compounds with high yields under mild conditions.
  • Drug Development :
    • Research highlighted the modification of existing anti-cancer agents with this boronic ester leading to improved potency and selectivity against cancer cell lines.
  • Polymer Synthesis :
    • A recent publication reported the use of this compound in creating new polymeric materials with enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate involves its interaction with various molecular targets and pathways:

    Boronate Ester Group: The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

    Trifluoromethoxy Group: The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (C₁₅H₁₈BF₃O₄) shares the same molecular formula as the target compound but replaces the -OCF₃ group with -CF₃ .

Property Target Compound (-OCF₃) Trifluoromethyl Analog (-CF₃)
Electronic Effects Strong electron-withdrawing via oxygen conjugation Direct electron-withdrawing via inductive effect
Reactivity in Coupling Enhanced activation of the aryl ring due to -OCF₃ Moderate activation due to -CF₃
Solubility Higher polarity (due to -O-) improves solubility in polar solvents Lower polarity, better in non-polar solvents
Synthetic Utility Preferred for electron-deficient biaryl synthesis Used in less electron-demanding systems

The -OCF₃ group in the target compound offers superior electronic activation for cross-coupling reactions, making it more versatile in synthesizing complex aromatic systems .

Core Structural Variations: Benzoate vs. Heterocyclic Boronates

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

This compound (C₁₂H₁₆BN₂O₃) replaces the benzoate core with a benzimidazolone heterocycle .

Property Target Compound Benzimidazolone Analog
Aromatic System Benzoate (non-heterocyclic) Benzimidazolone (heterocyclic)
Hydrogen Bonding Limited (ester group) Strong (NH and carbonyl groups)
Applications Cross-coupling intermediates Potential kinase inhibitors or bioactive molecules

The benzimidazolone analog’s hydrogen-bonding capability makes it suitable for biological targeting, whereas the target compound is optimized for synthetic chemistry.

Pyrazole-Based Boronates (e.g., S19-6 in )

Compounds like Methyl (S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3-(3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoyl)hexahydropyridazine-3-carboxylate (C₂₁H₂₉F₂N₃O₅) feature pyridazine and difluoromethyl groups .

Property Target Compound Pyridazine Analog
Complexity Simple benzoate core Multi-heterocyclic structure
Pharmacological Potential Limited (intermediate) High (e.g., RAS inhibitors)
Synthetic Accessibility High (2-step synthesis) Low (multi-step routes)

These analogs highlight the trade-off between synthetic simplicity and biological activity.

Positional Isomers and Substituted Derivatives

lists positional isomers such as Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 478375-39-2), which places the boronate ester at the para position relative to a methyl group .

Property Target Compound 2-Methyl-5-Boronyl Analog
Substituent Position -OCF₃ at C5, boronate at C3 -CH₃ at C2, boronate at C5
Steric Effects Minimal (linear -OCF₃) Moderate (adjacent -CH₃)
Coupling Efficiency High (meta-directing -OCF₃) Reduced (steric hindrance)

Positional changes significantly alter steric and electronic profiles, impacting reaction yields .

Role in Suzuki-Miyaura Cross-Coupling

The target compound’s -OCF₃ group activates the aryl ring, enabling efficient coupling with aryl halides under mild conditions. For example, in , similar boronates underwent cross-coupling with Pd(dppf)Cl₂ to yield biaryl products in 42–56% yields .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate (CAS Number: 1150561-63-9) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a boron-containing dioxaborolane moiety and a trifluoromethoxy group. Its molecular formula is C15H18BF3O5C_{15}H_{18}BF_3O_5, with a molecular weight of 346.11 g/mol. The presence of these functional groups suggests potential reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H18BF3O5
Molecular Weight346.11 g/mol
CAS Number1150561-63-9
Purity>98%

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Research suggests that compounds containing boron can modulate enzyme activity and influence signaling pathways due to their unique electronic properties.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in cancer progression. This is particularly relevant in the context of Aurora kinases, which are critical for cell division and are often overexpressed in tumors .
  • Receptor Interaction : The trifluoromethoxy group enhances lipophilicity, potentially increasing the compound's ability to cross cell membranes and interact with intracellular receptors. This could lead to modulation of gene expression related to cell growth and apoptosis .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of various boron-containing compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines (MCF-7) at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a role in promoting neuronal survival under stress conditions .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusModel/SystemKey Findings
Anti-Cancer ActivityMCF-7 Cell LineInduced apoptosis; G2/M phase arrest
NeuroprotectionNeurodegenerative ModelsUpregulated BDNF; enhanced neuronal survival
Enzyme InteractionAurora Kinase AssaysInhibition observed; potential therapeutic target

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification reactions. For example:

  • Step 1 : Introduce the dioxaborolane group via palladium-catalyzed borylation of a halogenated benzoate precursor.
  • Step 2 : Install the trifluoromethoxy group using nucleophilic substitution or directed ortho-metalation strategies.
  • Purification : Column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical for isolating the product .
    • Key Considerations : Use anhydrous conditions to protect the boronate ester from hydrolysis, and optimize reaction times to prevent decomposition of sensitive substituents .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (200–400 MHz) identifies proton environments (e.g., aromatic protons, methyl groups in dioxaborolane). ¹⁹F NMR confirms the trifluoromethoxy group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~330–370 g/mol based on analogs) .
  • Chromatography : Thin-layer chromatography (TLC) with hexane/EtOAc systems monitors reaction progress, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. What strategies stabilize the dioxaborolane moiety during synthesis and storage?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or hydrolysis of the boronate ester .
  • Storage : Store at 0–6°C in sealed, moisture-free containers with desiccants (e.g., molecular sieves) .
  • Alternative Protecting Groups : Compare stability with other boronates (e.g., MIDA boronate) if decomposition occurs under standard conditions .

Q. How can competing side reactions involving the trifluoromethoxy group be minimized in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 to enhance selectivity for the boronate coupling partner over electron-deficient aryl trifluoromethoxy groups .
  • Temperature Control : Lower reaction temperatures (e.g., 40–60°C) reduce undesired C-O bond cleavage .
  • Additives : Add K₂CO₃ or CsF to suppress protodeboronation or aryl ether decomposition .

Q. What analytical approaches resolve discrepancies in reported physical properties (e.g., melting points, solubility)?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) to identify polymorphic forms that may affect melting points .
  • Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
  • Cross-Validation : Compare data with structurally related compounds (e.g., analogs with trifluoromethyl or methoxy groups) to identify trends .

Experimental Design & Data Analysis

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Kinetic Studies : Use in situ monitoring (e.g., ReactIR) to identify rate-limiting steps and adjust reagent stoichiometry (e.g., 1.1–1.5 equiv of boronate partner) .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
  • Workflow Example :
  • Pilot Scale : Use MPLC (medium-pressure liquid chromatography) for efficient purification .
  • Yield Tracking : Document yields at each step to isolate bottlenecks (e.g., <50% yield in coupling steps may require catalyst screening) .

Q. How to analyze competing reaction pathways in trifluoromethoxy-containing systems?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterated solvents or isotopically labeled substrates to track intermediates via MS/NMR.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation barriers for pathways like C-B vs. C-O bond cleavage .
  • Control Experiments : Compare reactivity with non-fluorinated analogs to assess electronic effects of the trifluoromethoxy group .

Troubleshooting & Contradictions

Q. Why do some literature reports show variability in cross-coupling efficiency with this compound?

  • Methodological Answer :

  • Impurity Analysis : Trace moisture or oxygen in solvents can deactivate the boronate ester. Use Karl Fischer titration to verify solvent dryness .
  • Substrate Quality : Confirm purity of coupling partners (e.g., aryl halides) via HPLC before use.
  • Catalyst Lifetime : Pre-catalyst vs. in situ-generated catalysts may affect reproducibility; use fresh Pd sources .

Q. How to address low solubility in common organic solvents during reaction setup?

  • Methodological Answer :

  • Co-Solvent Systems : Add DMSO (5–10% v/v) to THF or toluene to enhance solubility without destabilizing the boronate .
  • Sonication : Pre-dissolve the compound via sonication for 10–15 minutes before adding reagents.
  • Derivatization : Temporarily protect the benzoate ester (e.g., as a tert-butyl ester) to improve solubility, then deprotect post-reaction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate

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